6 1H-1,2,4-Triazole-3-carboxamide, 1-(2-C-methyl-beta-D-ribofuranosyl)-
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Overview
Description
6 1H-1,2,4-Triazole-3-carboxamide, 1-(2-C-methyl-beta-D-ribofuranosyl)- is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antiviral, antifungal, and anticancer properties. The compound is structurally related to ribavirin, an antiviral medication used to treat various viral infections.
Preparation Methods
The synthesis of 6 1H-1,2,4-Triazole-3-carboxamide, 1-(2-C-methyl-beta-D-ribofuranosyl)- can be achieved through several methods:
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Chemical Synthesis: : One common method involves the reaction of 1,2,4-triazole-3-carboxylic acid with 2-C-methyl-beta-D-ribofuranosylamine under specific conditions. The reaction typically requires the use of a dehydrating agent such as carbonyldiimidazole (CDI) to facilitate the formation of the carboxamide bond .
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Chemoenzymatic Synthesis: : This method combines chemical and enzymatic steps to achieve the desired product. For example, the triazole base can be glycosylated using a glycosyl donor and an enzyme such as nucleoside phosphorylase .
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Microwave-Assisted Synthesis: : This method utilizes microwave irradiation to accelerate the reaction between 1,2,4-triazole-3-carboxylates and amines. The reaction is carried out under mild, neutral conditions, resulting in the formation of the desired carboxamide .
Chemical Reactions Analysis
6 1H-1,2,4-Triazole-3-carboxamide, 1-(2-C-methyl-beta-D-ribofuranosyl)- undergoes various chemical reactions:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of oxidized derivatives with potential biological activities .
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can modify the functional groups on the triazole ring, leading to different derivatives .
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Substitution: : The compound can undergo substitution reactions where functional groups on the triazole ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles .
Scientific Research Applications
6 1H-1,2,4-Triazole-3-carboxamide, 1-(2-C-methyl-beta-D-ribofuranosyl)- has several scientific research applications:
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Biology: : It is studied for its antiviral and antifungal properties. Researchers investigate its mechanism of action and potential use in developing new therapeutic agents .
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Medicine: : The compound is explored for its anticancer properties. Studies focus on its ability to inhibit the growth of cancer cells and its potential use in combination therapies .
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Industry: : The compound is used in the development of agrochemicals and other industrial products due to its diverse biological activities .
Mechanism of Action
The mechanism of action of 6 1H-1,2,4-Triazole-3-carboxamide, 1-(2-C-methyl-beta-D-ribofuranosyl)- involves its interaction with specific molecular targets and pathways:
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Antiviral Activity: : The compound inhibits viral replication by interfering with the synthesis of viral RNA. It targets viral enzymes such as RNA-dependent RNA polymerase, preventing the replication of viral genomes .
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Antifungal Activity: : The compound disrupts the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to increased membrane permeability and cell death .
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Anticancer Activity: : The compound induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. It also inhibits the proliferation of cancer cells by interfering with DNA synthesis .
Comparison with Similar Compounds
6 1H-1,2,4-Triazole-3-carboxamide, 1-(2-C-methyl-beta-D-ribofuranosyl)- can be compared with other similar compounds:
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Ribavirin: : Both compounds share a similar triazole base structure. 6 1H-1,2,4-Triazole-3-carboxamide, 1-(2-C-methyl-beta-D-ribofuranosyl)- has a different sugar moiety, which may result in distinct biological activities .
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5-Amino-1H-1,2,4-triazole-3-carbohydrazide: : This compound has a similar triazole ring but different substituents. It is used in the development of energetic materials and has different applications compared to 6 1H-1,2,4-Triazole-3-carboxamide, 1-(2-C-methyl-beta-D-ribofuranosyl)- .
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1H-1,2,3-Triazole Derivatives: : These compounds have a different triazole ring structure and are used in various applications, including medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H14N4O5 |
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Molecular Weight |
258.23 g/mol |
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C9H14N4O5/c1-9(17)5(15)4(2-14)18-8(9)13-3-11-7(12-13)6(10)16/h3-5,8,14-15,17H,2H2,1H3,(H2,10,16) |
InChI Key |
RFBQNIQCJHPGHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(OC1N2C=NC(=N2)C(=O)N)CO)O)O |
Origin of Product |
United States |
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